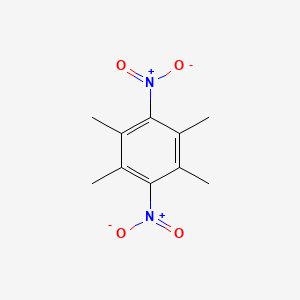

Dinitrodurène

Vue d'ensemble

Description

Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitrobenzene, is an organic compound with the molecular formula C10H12N2O4. It is a derivative of durene (1,2,4,5-tetramethylbenzene) and is characterized by the presence of two nitro groups attached to the benzene ring. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Applications De Recherche Scientifique

Dinitrodurene has several applications in scientific research:

Materials Science: Dinitrodurene derivatives are used in the development of advanced materials, including polymers and coatings.

Biology and Medicine:

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitro-benzene, selectively binds to plant and protozoan tubulin dimers . Tubulin dimers are the primary targets of Dinitrodurene and play a crucial role in the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

Dinitrodurene interacts with its targets, the tubulin dimers, by binding beneath the H1-S2 (N) loop of α-tubulin . This binding causes the loop to be drawn inwards, disrupting protofilament interactions within the microtubule . This disruption of microtubules is the primary mode of action of Dinitrodurene .

Biochemical Pathways

The biochemical pathways affected by Dinitrodurene primarily involve the dynamics of microtubule assembly and disassembly . The binding of Dinitrodurene to tubulin dimers disrupts the normal functioning of these pathways, leading to downstream effects such as impaired cell division and growth .

Result of Action

The molecular and cellular effects of Dinitrodurene’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest, impaired cell division, and ultimately cell death .

Action Environment

The action, efficacy, and stability of Dinitrodurene can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the solubility and therefore the bioavailability of Dinitrodurene . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dinitrodurene is typically synthesized through the nitration of durene. The process involves the following steps:

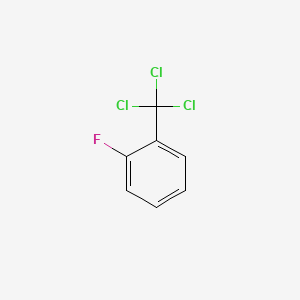

- A solution of durene in chloroform is added to concentrated sulfuric acid.

- The mixture is cooled to 10°C, and fuming nitric acid is added dropwise while maintaining the temperature below 50°C.

- After the addition of nitric acid, the mixture is poured into a separatory funnel, and the sulfuric acid layer is removed.

- The chloroform layer is washed with sodium carbonate solution, dried with anhydrous calcium chloride, and the chloroform is distilled until crystals of dinitrodurene appear.

- The resulting mixture is cooled, and the solid is filtered and washed with cold ethyl alcohol .

Industrial Production Methods: Industrial production of dinitrodurene follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Dinitrodurene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Reduction: Stannous chloride in hydrochloric acid.

Oxidation: Ferric chloride in the presence of water and hydrochloric acid.

Substitution: Various electrophiles in the presence of catalysts.

Major Products:

Reduction: Diamine derivatives.

Oxidation: Duroquinone.

Substitution: Substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Nitrodurene: A mononitro derivative of durene.

Nitroprehnitene: Another nitro derivative of tetramethylbenzene.

Comparison: Dinitrodurene is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and physical properties. Compared to nitrodurene and nitroprehnitene, dinitrodurene exhibits different reactivity patterns in nitration and reduction reactions. The presence of two nitro groups also affects its solubility and stability, making it distinct from its mono-nitro counterparts .

Propriétés

IUPAC Name |

1,2,4,5-tetramethyl-3,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPQXGFMAZTUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203106 | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-13-4 | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethyl-3,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetramethyl-3,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

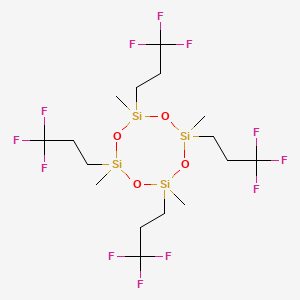

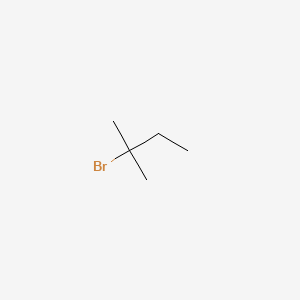

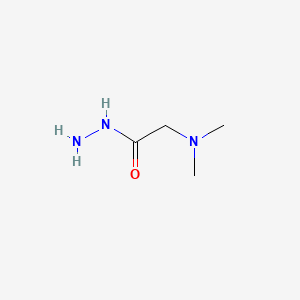

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of dinitrodurene?

A1: Dinitrodurene, specifically 1,4-dinitrodurene, has the molecular formula C10H12N2O4. [] Its molecular weight is 224.21 g/mol. Spectroscopically, the presence of nitro groups is confirmed by IR bands corresponding to N-O stretching vibrations. Additionally, 1H and 13C NMR spectroscopy can differentiate between various dinitrodurene isomers based on the chemical shifts and coupling patterns of the methyl and aromatic protons. [, , ]

Q2: How does the solvent environment influence the ESR spectral features of dinitrodurene anions?

A4: Studies on dinitrodurene anions, like dinitroisodurene and dinitrodurene, in DMF-water mixtures, reveal that solvent composition can significantly alter the ESR splitting constants and linewidths. As water concentration increases, nitrogen hyperfine splittings increase, while methyl proton splittings decrease. This is attributed to the formation of 1:1 solvent-solute complexes, influencing the electron spin density distribution within the radical anion. []

Q3: What is known about the nitration of durene to form dinitrodurene?

A5: While conventionally, durene nitration often leads to a mixture of dinitrodurene and unreacted durene, specific conditions can favor mononitrodurene formation. Using nitronium phosphorohexafluoride in nitromethane with two equivalents of water promotes mononitration with high yield. [] Interestingly, 15N NMR studies show that the nitration of durene by nitronium ions can proceed through an ipso-attack mechanism, leading to the formation of a radical pair that can either recombine or dissociate, influencing the observed nuclear polarization effects. []

Q4: Are there any known polymorphic forms of dinitrodurene?

A6: Yes, 3,6-dinitrodurene exists in two polymorphic forms. Both forms crystallize in the C2/c space group but differ in the orientation of the twofold axis within the unit cell. This leads to distinct crystal structures and color differences, with polymorph I appearing colorless and polymorph II exhibiting a purple hue. []

Q5: How do computational chemistry techniques contribute to understanding dinitrodurene?

A8: While the provided abstracts don't explicitly mention specific computational studies on dinitrodurene, they highlight the application of computational methods like semi-empirical molecular orbital calculations (AM1) in understanding electrochemical properties, such as predicting potential inversion in dinitroaromatics. [] Such calculations can provide insights into electronic structures, reduction potentials, and other relevant molecular properties. Additionally, QSAR models can be developed to predict the activity and properties of dinitrodurene derivatives based on their structural features.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.